

N-Valeryl-D-glucosamine chemical structure and properties

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Compound of Interest

Compound Name: N-Valeryl-D-glucosamine

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N-Valeryl-D-glucosamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, also known as N-Pentanoyl-D-glucosamine, is a derivative of the naturally occurring amino sugar D-glucosamine. This comprehensive technical guide details its chemical structure, physicochemical properties, and potential biological significance. This document provides an overview of its synthesis, purification, and analytical methods, and explores its potential role in inflammatory pathways, drawing parallels with structurally related N-acyl-D-glucosamine derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

N-Valeryl-D-glucosamine is characterized by a D-glucosamine core with a valeryl (pentanoyl) group attached to the amino group at the C-2 position.

Chemical Formula: $C_{11}H_{21}NO_6$ [\[1\]](#)

SMILES: CCCCC(=O)N[C@@H]1--INVALID-LINK--CO)O">C@HO

CAS Number: 63223-57-4[1]

Synonyms: N-Pentanoyl-D-glucosamine, 2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose

Physicochemical Properties

A summary of the known physical and chemical properties of **N-Valeryl-D-glucosamine** is presented in the table below.

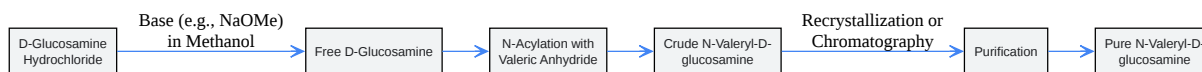
Property	Value	Reference
Molecular Weight	263.29 g/mol	[1]
Appearance	White to off-white crystalline powder	
Density	1.34 g/cm ³	
Boiling Point	578.1 °C at 760 mmHg	
Flash Point	303.4 °C	
Specific Rotation ([α] _D ²⁰)	+33° to +39° (c=1 in H ₂ O)	
Solubility	Information not available	
Melting Point	Information not available	

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **N-Valeryl-D-glucosamine** is not readily available in the reviewed literature, a general and plausible method involves the N-acylation of D-glucosamine hydrochloride.

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of **N-Valeryl-D-glucosamine**, based on general methods for N-acylation of glucosamine.



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Caption: Proposed synthesis workflow for **N-Valeryl-D-glucosamine**.

Experimental Protocol (General)

A likely protocol, adapted from the synthesis of other N-acyl-D-glucosamine derivatives, would involve the following steps:

- **Preparation of Free D-Glucosamine:** D-glucosamine hydrochloride is dissolved in a suitable solvent, such as methanol. An equimolar amount of a base, like sodium methoxide, is added to neutralize the hydrochloride and precipitate sodium chloride, yielding a solution of free D-glucosamine.
- **N-Acylation:** The solution of free D-glucosamine is then treated with an acylating agent. For the synthesis of **N-Valeryl-D-glucosamine**, valeric anhydride or valeryl chloride would be the appropriate reagent. The reaction is typically carried out at room temperature with stirring.
- **Isolation of Crude Product:** Upon completion of the reaction, the crude **N-Valeryl-D-glucosamine** may precipitate from the solution or be obtained by removal of the solvent under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Techniques

The identity and purity of the synthesized **N-Valeryl-D-glucosamine** can be confirmed using a variety of analytical techniques, including:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy to confirm the chemical structure.

- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide and hydroxyl groups.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

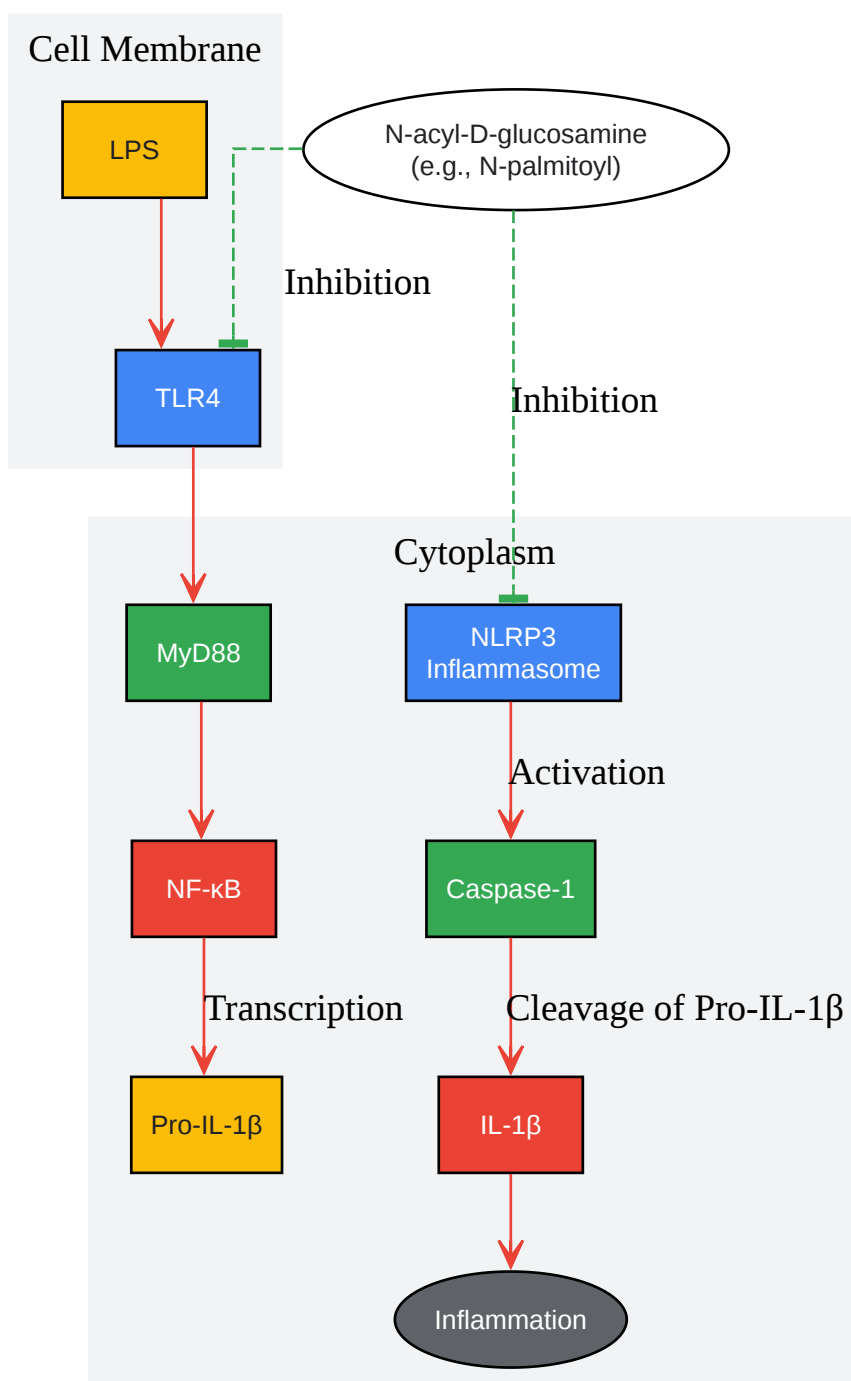
Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and specific signaling pathways modulated by **N-Valeryl-D-glucosamine** is limited in the current scientific literature. However, research on structurally similar N-acyl-D-glucosamine derivatives, particularly those with longer acyl chains, provides valuable insights into its potential pharmacological effects.

Potential Anti-Inflammatory Properties

Studies on N-palmitoyl-D-glucosamine, a longer-chain N-acyl derivative, have demonstrated significant anti-inflammatory effects. This compound has been shown to inhibit the Toll-like receptor 4 (TLR-4) and the NLRP3 inflammasome pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

The proposed mechanism of action for N-palmitoyl-D-glucosamine, which may be relevant to **N-Valeryl-D-glucosamine**, is depicted in the following signaling pathway diagram.



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Caption: Potential anti-inflammatory signaling pathway of N-acyl-D-glucosamine derivatives.

It is plausible that **N-Valeryl-D-glucosamine** may exert similar, albeit potentially less potent, anti-inflammatory effects due to its shorter acyl chain length. Further research is required to

elucidate the specific molecular targets and signaling pathways modulated by **N-Valeryl-D-glucosamine**.

Other Potential Applications

N-Valeryl-D-glucosamine is also marketed as a biochemical reagent for life science research and has been mentioned in the context of cosmetics for its potential skin-hydrating properties.

[2]

Conclusion

N-Valeryl-D-glucosamine is a chemically well-defined derivative of D-glucosamine. While its physicochemical properties are partially characterized, further investigation is needed to determine key parameters such as its melting point and solubility. The synthesis can likely be achieved through standard N-acylation procedures, although a detailed, optimized protocol has yet to be published. The biological activity of **N-Valeryl-D-glucosamine** remains largely unexplored; however, based on the known anti-inflammatory effects of structurally related compounds, it represents a promising candidate for further investigation in the context of inflammatory diseases. This technical guide provides a foundational overview to encourage and support future research and development efforts centered on this intriguing molecule.

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